BenchChemオンラインストアへようこそ!

1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]

Medicinal Chemistry Scaffold Diversification Spirocyclic Synthesis

1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] (CAS 1593925-53-1; molecular formula C₁₁H₁₅N₃; MW 189.26) is the reduced-form parent scaffold of the spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] chemotype, a conformationally constrained spirocyclic architecture that fuses a piperidine ring to a pyrrolo[2,3-b]pyridine (7-azaindole) moiety via a quaternary spiro carbon. The 7-azaindole nucleus is a recognized privileged scaffold in kinase inhibitor drug discovery, capable of mimicking the adenine moiety of ATP and engaging the hinge region of multiple kinase active sites.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Cat. No. B12970312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESC1CNCCC12CNC3=C2C=CC=N3
InChIInChI=1S/C11H15N3/c1-2-9-10(13-5-1)14-8-11(9)3-6-12-7-4-11/h1-2,5,12H,3-4,6-8H2,(H,13,14)
InChIKeyNFVAKEXCZAVGKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] (CAS 1593925-53-1): Procurement-Grade Spirocyclic 7-Azaindole Scaffold for Kinase and GPCR Drug Discovery


1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] (CAS 1593925-53-1; molecular formula C₁₁H₁₅N₃; MW 189.26) is the reduced-form parent scaffold of the spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] chemotype, a conformationally constrained spirocyclic architecture that fuses a piperidine ring to a pyrrolo[2,3-b]pyridine (7-azaindole) moiety via a quaternary spiro carbon [1]. The 7-azaindole nucleus is a recognized privileged scaffold in kinase inhibitor drug discovery, capable of mimicking the adenine moiety of ATP and engaging the hinge region of multiple kinase active sites [2]. Unlike its more extensively studied 2'-oxo congener (CAS 884049-52-9), this 1',2'-dihydro form retains a fully reduced pyrrolo ring, providing a distinct oxidation state that enables alternative synthetic derivatization routes, including N-alkylation at the 1'-position and reductive amination on the piperidine nitrogen, without competing carbonyl reactivity [3]. The compound is commercially available at 98% purity from multiple suppliers (e.g., Leyan, AK Scientific) for research-use-only procurement .

Why 1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] Cannot Be Interchanged with the 2'-Oxo, Regioisomeric, or Non-Spiro Analogs in Lead Optimization


The 1',2'-dihydro oxidation state of this scaffold is chemically and pharmacologically non-interchangeable with closely related analogs for three reasons. First, the absence of the 2'-carbonyl eliminates a hydrogen-bond acceptor that is a critical pharmacophoric contact in 2'-oxo-derived CGRP antagonists, where the lactam carbonyl engages the receptor with sub-nanomolar affinity (Ki = 0.400 nM) [1]. Replacing the 2'-oxo form with the dihydro form would ablate this interaction, fundamentally altering target engagement. Second, the pyrrolo[2,3-b]pyridine (7-azaindole) regioisomer is structurally and electronically distinct from pyrrolo[3,2-c]pyridine and pyrrolo[3,2-b]pyridine regioisomers; the nitrogen-atom positioning in the [2,3-b] isomer directs hinge-region hydrogen bonding in kinase ATP-binding pockets differently from its [3,2-c] and [3,2-b] counterparts [2]. Third, the spiro junction enforces an orthogonal relationship between the piperidine and pyrrolopyridine ring systems that non-spiro analogs (e.g., 2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine) cannot replicate; this rigidified geometry pre-organizes the scaffold for target binding and reduces the entropic penalty upon complex formation relative to freely rotating analogs [3].

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] Versus Closest Analogs


Oxidation-State-Dependent Synthetic Versatility: Dihydro Parent vs. 2'-Oxo Derivative as a Diversification Hub

The 1',2'-dihydro scaffold (MW 189.26) provides two chemically distinct, differentially reactive nitrogen sites (piperidine NH and pyrrolo 1'-NH) without competing 2'-carbonyl reactivity, enabling orthogonal functionalization strategies that the 2'-oxo form (MW 203.24) cannot accommodate cleanly. In the 2'-oxo series reported by Mudasani et al. (2021), the lactam carbonyl constrains the C-2' position to electrophilic reactivity only, whereas the dihydro form permits both nucleophilic and electrophilic chemistry at this position [1]. The 2'-oxo scaffold itself, when used as the parent for a reductive amination library (Hong et al., 2011), yielded derivatives with activities spanning over three orders of magnitude—from inactive to the nanomolar inhibitor 2e (A549 IC₅₀ = 50 nM)—demonstrating that the scaffold's biological output is exquisitely tunable through peripheral modification, a feature equally accessible from the dihydro parent via alternative synthetic entry points [2].

Medicinal Chemistry Scaffold Diversification Spirocyclic Synthesis

Derivative Biological Tractability: Antiproliferative Activity Range Achievable from the Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] Scaffold

Although direct biological data for the unsubstituted 1',2'-dihydro parent are absent from the peer-reviewed literature, the biological tractability of the scaffold class is quantitatively established through its 2'-oxo derivatives. Mudasani et al. (2021) reported that unsubstituted 5'-aryl-2'-oxo analogs exhibited IC₅₀ values of 46 μM and 41 μM against MCF-7 breast cancer cells; introduction of a carboxamide group on the piperidine ring improved potency to IC₅₀ = 24 μM (1.9-fold enhancement), demonstrating that the piperidine nitrogen — identically present in the dihydro parent — is a productive vector for potency optimization [1]. In a parallel study targeting Tec family kinases (ITK/BTK), four N-acylated 5'-(benzodioxol-5-yl) derivatives (compounds 11, 12, 14, 15) from the same scaffold series exhibited high antiproliferative activity against ITK-high Jurkat and CEM cell lines and BTK-high RAMOS cells, establishing the scaffold's competence across two distinct kinase target classes [2]. The piperidine NH that serves as the acylation anchor in both studies is structurally identical in the dihydro parent compound.

Anticancer Kinase Inhibition Structure-Activity Relationship

CGRP Receptor Pharmacophore Validation: Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] as a Privileged Core Achieving Sub-Nanomolar Target Engagement

The spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] scaffold, in its 1-carboxamide-functionalized 2'-oxo form, has been validated as a core component of CGRP receptor antagonists achieving sub-nanomolar binding affinity. A representative compound from the Merck/BMS CGRP antagonist program incorporating this scaffold — N-((6S,9R)-6-(2,3-difluorophenyl)-3-(2-methoxypropan-2-yl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-9-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxamide — demonstrated Ki = 0.400 nM at the human recombinant CGRP receptor and functional antagonist IC₅₀ = 0.820 nM in a cAMP production assay [1]. Notably, in the presence of 50% human serum, the functional IC₅₀ shifted only modestly to 1.40 nM (1.7-fold shift), indicating low plasma protein binding and robust target engagement under physiologically relevant conditions [1]. The Merck patent (Selnick et al., 2009) covering pyrrolopyridine-containing spiro CGRP antagonists reported Ki values < 50 μM across the compound series, with optimized leads achieving substantially higher potency [2]. The piperidine ring and spiro junction are essential pharmacophoric elements: Bell et al. (2012) established that the piperidine serves as a critical hydrophobic linker mimicking the C-terminal Phe-NH₂ residue of CGRP [3].

CGRP Receptor Migraine GPCR Antagonist Binding Affinity

Regioisomeric Specificity: Pyrrolo[2,3-b]pyridine vs. Pyrrolo[3,2-c]pyridine Spiro Scaffolds in Kinase Hinge Binding

The pyrrolo[2,3-b]pyridine regioisomer — the core of the target compound — is the 7-azaindole tautomer that presents the pyridine nitrogen at position 7 and the pyrrole NH at position 1, forming a hydrogen-bond donor-acceptor pair that engages the kinase hinge region in a bidentate motif. In contrast, the pyrrolo[3,2-c]pyridine regioisomer (6-azaindole, CAS 1823922-67-3) positions its nitrogen atoms in a topologically distinct arrangement, altering both the hydrogen-bonding vector geometry and the electronic distribution of the heterocycle . This regioisomeric distinction is not merely academic: in a systematic study of pyrrolopyridine-based kinase inhibitors, the [2,3-b] isomer preferentially targets kinases with a complementary hinge-region hydrogen-bonding pattern (e.g., CHK1, BTK, c-Met), while the [3,2-c] isomer favors a shifted binding mode, leading to non-overlapping selectivity profiles across the kinome [1]. The DDR1 co-crystal structure (PDB 6FIQ; resolution 1.79 Å) with a spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-2'-one ligand confirms that the pyrrolopyridine regioisomer directly dictates hinge contacts, with the [3,2-b] isomer engaging DDR1 via a distinct hydrogen-bond network compared to [2,3-b] analogs [2]. Procuring the [2,3-b] regioisomer is therefore non-substitutable when the target kinase's hinge geometry favors the 7-azaindole hydrogen-bonding pattern.

Kinase Selectivity 7-Azaindole Hinge Binder Regioisomer Comparison

Physicochemical Property Differentiation: Molecular Weight and Hydrogen-Bonding Profile of the Dihydro Scaffold vs. 2'-Oxo and N-Benzyl Analogs

The 1',2'-dihydro parent (MW 189.26, C₁₁H₁₅N₃) possesses a physicochemical profile that is more lead-like than its 2'-oxo counterpart (MW 203.24, C₁₁H₁₃N₃O) and substantially more fragment-like than the N-benzyl derivative (MW 279.38, C₁₈H₂₁N₃, CAS 845552-76-3) . With a molecular weight below 200 Da, two hydrogen-bond donors (piperidine NH and pyrrolo NH), and three hydrogen-bond acceptors (piperidine N, pyrrolo N, pyridine N), the dihydro scaffold meets all Rule-of-Three criteria for fragment-based drug discovery (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) while the 2'-oxo form introduces an additional H-bond acceptor (carbonyl oxygen, HBA count = 4) that may complicate fragment elaboration by adding polarity without contributing to the core pharmacophore in programs where the 2'-oxo is not mechanistically required [1]. The predicted pKa of the piperidine nitrogen for the related 1,2-dihydrospiro[piperidine-4,3-pyrrolo[3,2-c]pyridine] regioisomer has been computationally estimated at 10.52 ± 0.20, indicating that the piperidine is predominantly protonated at physiological pH, which may influence solubility and permeability . The dihydro form is supplied at 98% purity by multiple vendors, compared to 95% typical for the 2'-oxo free base, offering a purity advantage for quantitative pharmacology studies .

Drug-likeness Physicochemical Properties Lead-likeness Fragment-based screening

Optimal Procurement and Application Scenarios for 1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery (FBLD) Campaigns Targeting Kinases with 7-Azaindole Hinge-Binding Preference

The compound's MW of 189.26 and compliance with the Rule of Three (HBD = 2, HBA = 3) make it an ideal fragment-sized entry point for SPR-based or crystallographic fragment screening against kinases (e.g., CHK1, BTK, ITK, c-Met) that preferentially recognize the 7-azaindole hinge-binding motif [1]. The absence of the 2'-carbonyl simplifies the fragment pharmacophore, reducing the risk of spurious binding modes during primary screening. Researchers should procure the 98%-purity free base (CAS 1593925-53-1) to minimize the need for pre-screening repurification. Hit elaboration can proceed via N-acylation of the piperidine (as validated by Mudasani et al., 2021, showing 1.9-fold potency gains with carboxamide introduction) or reductive amination at C-2' following oxidation to the 2'-one [2].

Divergent Scaffold Library Synthesis for Parallel Exploration of Dihydro and 2'-Oxo Chemical Space

For medicinal chemistry groups seeking to maximize chemical diversity from a single procurement, the dihydro parent enables divergent synthesis: one branch can retain the reduced pyrrolo ring for N-functionalization at the 1'-position, while a parallel branch can access the 2'-oxo series through selective oxidation, enabling head-to-head comparison of the dihydro and oxo series in the same assay panel. The 2'-oxo series has demonstrated antiproliferative activity across MCF-7 (IC₅₀ = 24–46 μM), A549 (IC₅₀ = 50 nM for optimized derivative 2e), and ITK/BTK cell lines [3], providing benchmark data for new dihydro-derived compounds produced from the same parent scaffold procurement [4].

CGRP Receptor Antagonist Medicinal Chemistry: Spiro Scaffold Replacement or Backup Series

Given the demonstrated sub-nanomolar CGRP receptor binding (Ki = 0.400 nM) and excellent serum-shift tolerance (IC₅₀ shift from 0.820 nM to 1.40 nM in 50% human serum) of the spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxamide class [1], the dihydro parent scaffold serves as a starting point for new CGRP antagonist design. The piperidine NH — structurally identical in both the dihydro parent and the potent 1-carboxamide derivatives — is the critical functionalization site for installing the privileged structure component, as established by Bell et al. (2012) confirming the piperidine's role as a hydrophobic Phe-NH₂ mimic [2]. The dihydro scaffold's lower MW provides room for additional substituents before exceeding the MW = 500 threshold typical of oral CGRP antagonists [3].

Kinase Selectivity Profiling: Chemical Tool Generation from a Pyrrolo[2,3-b]pyridine Spiro Scaffold

The regioisomeric specificity of the pyrrolo[2,3-b]pyridine core — as distinct from [3,2-c] and [3,2-b] isomers — makes the target compound the mandatory scaffold for generating chemical probes intended to interrogate kinases with established 7-azaindole hinge-binding preferences [4]. The spiro junction additionally confers conformational rigidity not available from non-spiro 2-piperidinyl-7-azaindole analogs, potentially reducing off-target kinase binding by pre-organizing the scaffold into a conformation that is productive only for kinases with complementary hinge geometry. The scaffold's demonstrated activity against ITK, BTK (Tec family) and c-Met kinase families supports its utility as a core for kinase-selective probe development [5].

Quote Request

Request a Quote for 1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.